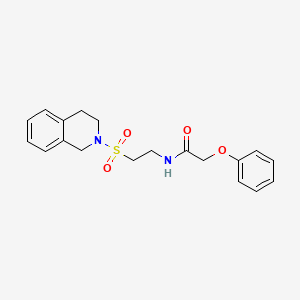

![molecular formula C7H7BrN2O2 B2476411 4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione CAS No. 2460748-80-3](/img/structure/B2476411.png)

4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

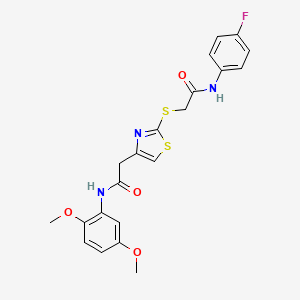

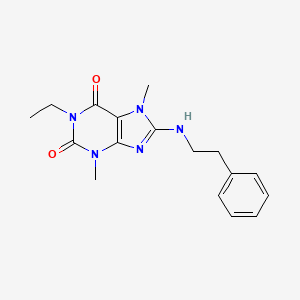

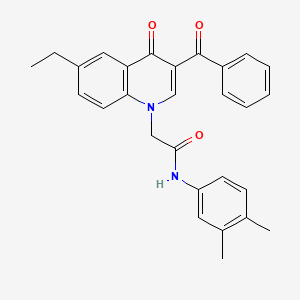

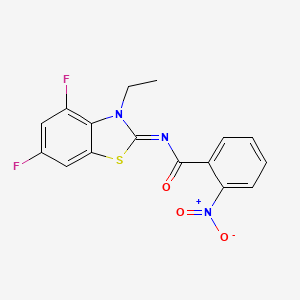

“4-Bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione” is a nitrogen-containing heterocyclic compound . It is part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Synthesis Analysis

The synthesis of pyrrolopyrazine derivatives, including “this compound”, involves various routes such as cyclization, ring annulation, cycloaddition, and direct C-H arylation . A specific synthesis method for a similar compound yielded a 71% yield as a yellow solid .科学的研究の応用

Novel Synthesis Methods

A study outlines a cascade reaction sequence that leads to the synthesis of 7-substituted 2-amino-pyrrolo[1,2-a]pyrimidine-4,6-diones, showcasing a novel method for producing small molecules that could have pharmaceutical relevance. This process includes alkylation, followed by condensation, elimination, and oxidation steps to afford the described molecules, representing an innovative pathway to this class of compounds (Gao et al., 2007).

Antimicrobial Properties

Another study investigates the synthesis and antimicrobial evaluation of novel spiro derivatives, including those derived from pyrrolopyrimidine structures. The research highlights the potential of these compounds in developing new antimicrobial agents, with some synthesized compounds showing moderate activities against investigated species (Faty et al., 2015).

Material Science Applications

Research into the properties of pyrrolo[3,4-c]pyrrole-1,3-dione based polymer semiconductors reveals promising p-channel charge transport performance, indicating potential applications in organic electronics. The study demonstrates the use of these polymers in organic thin-film transistors, showing hole mobility up to 0.013 cm²/V·s (Guo et al., 2014).

Synthetic Methodologies for Alkaloid Production

A paper details the selective palladium-mediated functionalization of pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine for synthesizing natural alkaloid variolin B and deoxyvariolin B. This research underscores the versatility of pyrrolopyrimidine derivatives in complex natural product synthesis, highlighting advanced synthetic strategies for producing biologically active compounds (Baeza et al., 2010).

Luminescent Polymers

The development of photoluminescent conjugated polymers incorporating pyrrolopyrimidine units demonstrates their utility in electronic applications due to their strong fluorescence and higher photochemical stability compared to saturated polymers. This application is particularly relevant in the context of developing new materials for optoelectronic devices (Beyerlein & Tieke, 2000).

作用機序

Target of Action

Compounds with similar pyrrolopyrazine scaffold have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

Mode of Action

It’s known that pyrrolopyrazine derivatives, which include a pyrrole ring and a pyrazine ring, have shown various biological activities .

Biochemical Pathways

Pyrrolopyrazine derivatives have shown to affect various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds with a similar pyrrolopyrazine scaffold have shown various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

特性

IUPAC Name |

4-bromo-6,7-dihydro-5H-pyrrolo[1,2-c]pyrimidine-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c8-5-4-2-1-3-10(4)7(12)9-6(5)11/h1-3H2,(H,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOMMSMODWXBRDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC(=O)N2C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2476328.png)

![(E)-4-(Dimethylamino)-N-[2-[(4-fluorophenyl)methylsulfamoyl]ethyl]but-2-enamide](/img/structure/B2476341.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2476342.png)

![Methyl 4-[({[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2476350.png)

![2-ethoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2476351.png)